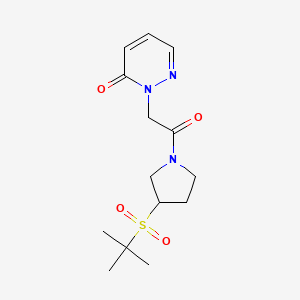

2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer and Antioxidant Activity

Research involving pyridazinone derivatives, which share structural similarities with the compound , highlights potential applications in anticancer therapies. A study by Mehvish and Kumar (2022) synthesized a new series of 3(2h)-one pyridazinone derivatives, demonstrating in-vitro antioxidant activity. These compounds were evaluated using DPPH and hydrogen peroxide scavenging activity assays, showing potent antioxidant effects at a concentration of 50µg/ml. Molecular docking studies were also conducted to predict interactions with biological targets, suggesting potential anticancer applications through interactions with cyclin-dependent kinase proteins and DNA hexamers (Mehvish & Kumar, 2022).

Catalytic Systems for Chemical Synthesis

In the context of catalysis, the use of tert-butyl groups in chemical synthesis has been explored. Zhang and Wang (2014) discussed a catalytic system involving PyHBr3/TBN/H2O for the oxidation of sulfides to sulfoxides using air as the oxidant. This research underscores the role of tert-butyl-based compounds in facilitating mild, efficient oxidation reactions, which could be relevant for the synthesis or modification of complex molecules including pyridazinone derivatives (Zhang & Wang, 2014).

Electrolyte Components in Energy Storage

The compound's structural components resonate with research in energy storage systems. Shin and Cairns (2008) characterized electrolyte mixtures involving N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide for use in lithium-sulfur cells. These mixtures exhibited improved thermal stability and ionic conductivity, highlighting the potential of pyrrolidinium and sulfonyl-based compounds in developing advanced electrolytes for high-performance batteries (Shin & Cairns, 2008).

Organic Synthesis and Material Chemistry

Research by Qi et al. (2018) on the synthesis of substituted sulfonyl pyrroles via oxidative intermolecular sulfonamination of alkynes demonstrates the utility of tert-butyl nitrite in organic synthesis. This study highlights the versatility of tert-butyl and sulfonyl functional groups in constructing complex organic molecules, potentially including pyridazinone derivatives, under metal-free conditions (Qi et al., 2018).

properties

IUPAC Name |

2-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-14(2,3)22(20,21)11-6-8-16(9-11)13(19)10-17-12(18)5-4-7-15-17/h4-5,7,11H,6,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZIIUGTAXXASF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C(=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)

![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)